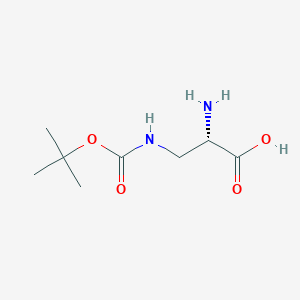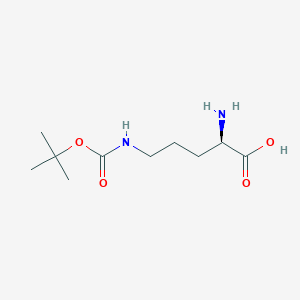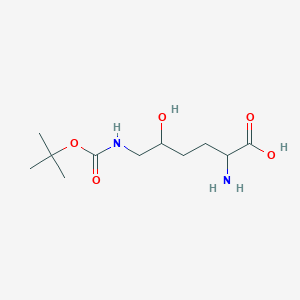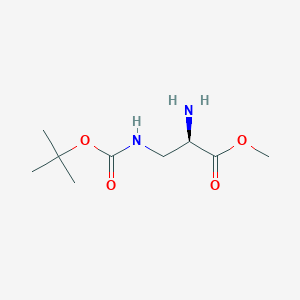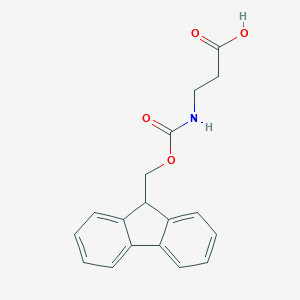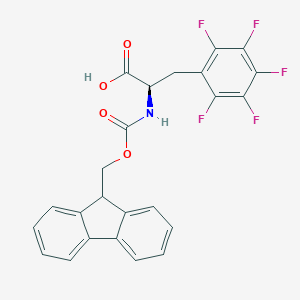
Fmoc-D-phe(F5)-OH
Descripción general
Descripción
Fmoc-D-pentafluorophenylalanine
Aplicaciones Científicas De Investigación
Nanomedicina
Fmoc-D-phe(F5)-OH, basado en el motivo Phe-Phe, ha encontrado una gama de aplicaciones en nanomedicina . Estas moléculas pueden impulsar el autoensamblaje de péptidos cortos y sus análogos en nanoestructuras e hidrogeles . Se han utilizado para la administración de fármacos, biomateriales y nuevos paradigmas terapéuticos . Los métodos de producción, la caracterización, las nanomorfologías y la aplicación de sus nanoestructuras autoensambladas se han discutido en varios estudios .
Aplicaciones antimicrobianas
La potencia antimicrobiana de this compound se ha explorado como una alternativa prometedora en la resistencia antimicrobiana . El compuesto se ha utilizado para desarrollar nuevas moléculas y materiales con propiedades antimicrobianas . Por ejemplo, las porfirinas y las metaloporfirinas, que presentan propiedades antimicrobianas especialmente después de la irradiación, se han encapsulado en hidrogeles de péptidos que sirven como vehículos de administración . Estos hidrogeles han demostrado eficacia antimicrobiana contra bacterias grampositivas y gramnegativas .
Materiales antibacterianos
La aparición de la resistencia a los antibióticos y la tasa creciente de infecciones bacterianas han motivado a los científicos a explorar nuevos materiales antibacterianos . This compound se ha utilizado en el desarrollo de tales materiales
Mecanismo De Acción
Target of Action
Fmoc-D-phe(F5)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are sometimes found as colloidal gels in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.
Mode of Action
The compound interacts with its targets through a process called self-assembly . This process is governed by multiple factors, including the key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of hydrogels . The compound induces gel formation when solubilized above the critical concentration . This process involves the self-assembly of the compound, which is influenced by various factors such as pH and buffer ions .
Pharmacokinetics
It’s known that the compound can form hydrogels, which have potential applications in drug delivery systems .
Result of Action
The primary result of this compound’s action is the formation of hydrogels . These hydrogels can be used in various biomedical applications, such as drug delivery systems . The compound’s ability to form hydrogels also suggests potential applications in tissue engineering and regenerative medicine.
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of buffer ions . For instance, the compound can induce gel formation when the pH of an aqueous solution is lowered or when water is added to a solution of the compound in a solvent such as DMSO .
Análisis Bioquímico
Biochemical Properties
Fmoc-D-phe(F5)-OH plays a crucial role in biochemical reactions. It is an important low molecular weight hydrogelator . The gelation can be induced by either lowering the pH of an aqueous solution of this compound or by the addition of water to a solution of this compound in a solvent such as DMSO . The final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation .
Cellular Effects
It is known that hydrogels of low molecular weight molecules, like this compound, are important in biomedical applications .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to form hydrogels. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the final pH of the gels and the method of gel formation . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGILOIJKBYKA-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





